N-(5-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(5-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core substituted with a 4-fluorobenzyl group at position 1 and a 5-chloro-2-methylphenyl carboxamide moiety at position 2. This compound is structurally analogous to kinase inhibitors and anti-inflammatory agents, with its fluorine and chlorine substituents likely enhancing metabolic stability and target binding affinity .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O2/c1-13-4-7-15(21)11-18(13)23-19(25)17-3-2-10-24(20(17)26)12-14-5-8-16(22)9-6-14/h2-11H,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBFOTAQMOKYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methylphenylamine and 4-fluorobenzyl chloride. The reaction proceeds through a series of steps including nucleophilic substitution, cyclization, and amide formation. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules based on substituent patterns, synthetic routes, and inferred properties:
Core Scaffold and Substitutions
- Target Compound : The dihydropyridine core is functionalized with a 4-fluorophenylmethyl group (electron-withdrawing) and a 5-chloro-2-methylphenyl carboxamide (hydrophobic/aryl-binding motif).
- Compound (5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) : Features a pyrazole core with a trifluoromethyl group (enhanced lipophilicity) and a sulfanyl linker. Unlike the target compound, this analog lacks a dihydropyridine ring but shares chlorine and fluorinated substituents for improved pharmacokinetics .
- Compound (6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide): Contains a fused furopyridine-carboxamide scaffold with 4-fluorophenyl and pyrimidine substituents.
Inferred Bioactivity
Biological Activity
N-(5-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dihydropyridine scaffold through Hantzsch synthesis methods. The compound can be synthesized by reacting appropriate substituted phenyl derivatives with carboxylic acid derivatives under acidic conditions.
Antimicrobial Activity
Preliminary studies have indicated that derivatives of pyridine and thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range. The compound's structure suggests it may share similar mechanisms of action, potentially inhibiting bacterial cell wall synthesis or disrupting membrane integrity .
Anticancer Activity
Research into the anticancer properties of related dihydropyridine derivatives has shown promising results. Compounds within this class have demonstrated potent inhibition of cancer cell proliferation in various assays, such as those involving L1210 mouse leukemia cells. The IC50 values for these compounds often fall within the nanomolar range, indicating strong cytotoxic effects against cancer cell lines . The mechanism is believed to involve interference with nucleic acid synthesis and induction of apoptosis in cancer cells.
Enzyme Inhibition
The biological activity of this compound may also extend to enzyme inhibition. Studies on similar compounds have revealed their potential as inhibitors of key enzymes involved in bacterial resistance mechanisms and cancer progression, such as DNA gyrase and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA replication and repair processes in both bacteria and cancer cells .
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives, revealing that some exhibited MIC values as low as 0.22 µg/mL against Staphylococcus aureus. These findings suggest that structural modifications can enhance antimicrobial potency .
- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that certain dihydropyridine derivatives led to significant growth inhibition in L1210 leukemia cells, with IC50 values ranging from 10 to 100 nM. This indicates a strong potential for further development into anticancer agents .
- Enzyme Inhibition Profiles : Compounds similar to this compound have been tested for their ability to inhibit DNA gyrase and DHFR, showing IC50 values between 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR inhibition .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can purity be optimized?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
Amide bond formation : React 1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid with 5-chloro-2-methylaniline using coupling agents like HATU or EDCl/HOBt in DMF at 0–25°C .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water (3:1 v/v) to achieve >95% purity.
Quality control : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize intermediates via H/C NMR .
Basic: How is the crystal structure of this compound determined, and what are key torsion angles?
Methodological Answer:
X-ray crystallography is the gold standard:
Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane).
Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
Refinement : Solve structures with SHELX and refine using Olex4. Key torsion angles (e.g., dihedral angle between the pyridine ring and fluorophenyl group) should be reported to confirm stereoelectronic effects .
Advanced: How can conflicting biological activity data (e.g., IC50 variability) be resolved?
Methodological Answer:
Contradictions in pharmacological data often arise from:
Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and validate cell lines (e.g., HEK293 vs. HeLa).
Compound stability : Test stability in DMSO/buffer via LC-MS over 24h to rule out degradation .
Meta-analysis : Compare datasets using tools like Prism to identify outliers or batch effects. Replicate studies in triplicate with blinded controls.
Advanced: What computational strategies predict target binding modes for SAR optimization?
Methodological Answer:
Docking : Use AutoDock Vina or Schrödinger Glide with homology models (e.g., kinase domains from PDB).
MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
QSAR : Build models with MOE descriptors (e.g., logP, polar surface area) to prioritize substituents (e.g., replacing 4-fluorophenyl with 4-CF3 for enhanced affinity) .
Advanced: How to address low solubility in in vivo models without structural compromise?
Methodological Answer:
Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo.
Formulation : Use nanoemulsions (e.g., PEGylated liposomes) or co-solvents (Cremophor EL:ethanol, 1:1).
Pharmacokinetic testing : Measure solubility in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) via shake-flask method .
Basic: What spectroscopic techniques confirm the compound’s identity post-synthesis?
Methodological Answer:
NMR : F NMR (δ -115 ppm for 4-fluorophenyl; δ -60 ppm for CF3 if modified).
HRMS : Exact mass confirmation (e.g., [M+H] calculated for C21H17ClFN2O2: 399.0874).
IR : Key peaks for amide (1650 cm) and carbonyl (1720 cm) groups .
Advanced: How to design SAR studies to elucidate the role of the 5-chloro-2-methylphenyl group?
Methodological Answer:
Analog synthesis : Replace chloro with Br, F, or H; vary methyl position (e.g., 3-methyl vs. 2-methyl).
Biological testing : Compare IC50 in enzyme assays (e.g., kinase inhibition) and logD (lipophilicity).
Data interpretation : Use cluster analysis to link substituent effects to activity (e.g., chloro enhances π-π stacking in hydrophobic pockets) .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
Short-term : Store at -20°C in anhydrous DMSO (sealed under argon).
Long-term : Lyophilize and store at -80°C with desiccant (silica gel).
Stability monitoring : Perform LC-MS every 6 months to detect degradation (e.g., hydrolysis of amide bond) .
Advanced: How to validate off-target effects in phenotypic screening?
Methodological Answer:
Chemical proteomics : Use affinity pulldown with biotinylated probes and identify targets via LC-MS/MS.
CRISPR knockout : Validate hits by knocking out suspected off-targets (e.g., CYP3A4 for metabolic interference).
Selectivity panels : Screen against related enzymes (e.g., kinase family members) at 10 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
